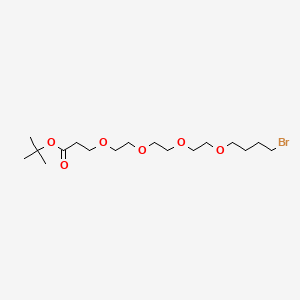
Bromo-C4-PEG4-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-C4-PEG4-t-butyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a bromide group and a t-butyl protected carboxyl group. The compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-C4-PEG4-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base to facilitate the reaction. The t-butyl group is introduced to protect the carboxyl group during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Bromo-C4-PEG4-t-butyl ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as DMF or DCM.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group
Major Products: The major products formed from these reactions include PEG derivatives with various functional groups, depending on the nucleophile used in the substitution reaction .
Aplicaciones Científicas De Investigación
Bromo-C4-PEG4-t-butyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation tools to investigate cellular processes.
Medicine: Utilized in drug discovery and development, particularly in the design of novel therapeutic agents that target specific proteins for degradation.
Industry: Applied in the production of high-purity PEG derivatives for various industrial applications .
Mecanismo De Acción
The mechanism of action of Bromo-C4-PEG4-t-butyl ester involves its use as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Bromo-PEG4-t-butyl ester: Similar structure but with a different PEG chain length.
Bromo-C4-PEG3-t-butyl ester: Another variant with a shorter PEG chain
Uniqueness: Bromo-C4-PEG4-t-butyl ester is unique due to its specific PEG chain length and the presence of both a bromide group and a t-butyl protected carboxyl group. This combination of features makes it particularly useful as a linker in the synthesis of PROTACs, providing the necessary solubility and reactivity for efficient protein degradation .
Propiedades
Fórmula molecular |
C17H33BrO6 |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-(4-bromobutoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H33BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-15H2,1-3H3 |
Clave InChI |
UAYMCNUHALDOOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


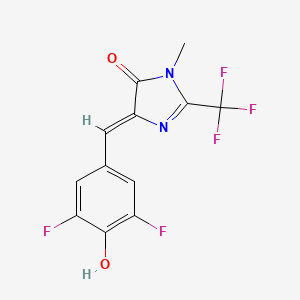
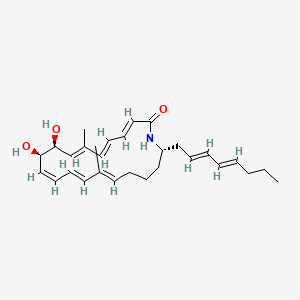
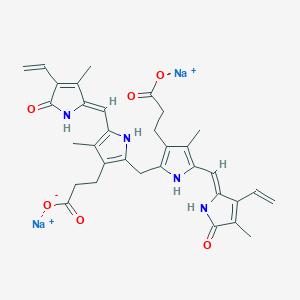
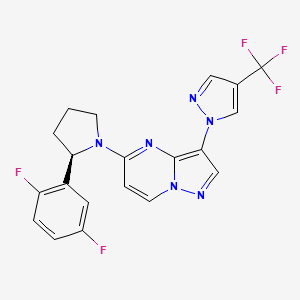
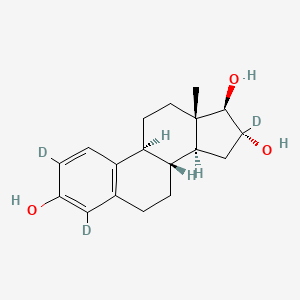
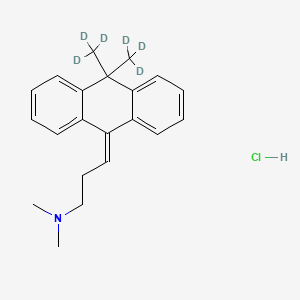
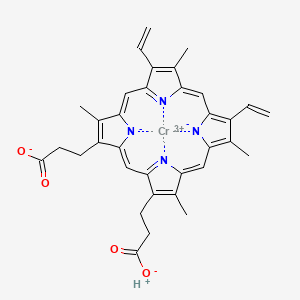
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
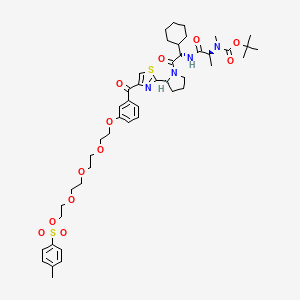
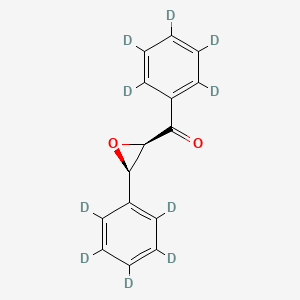
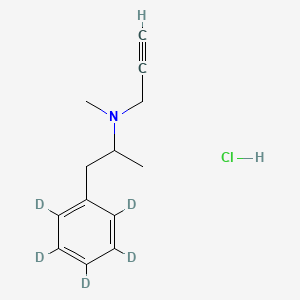
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
